molecular formula C14H20N2OS B4998636 (4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone

(4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone

Cat. No.: B4998636
M. Wt: 264.39 g/mol
InChI Key: OYRXRSDHWOUKDH-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: (4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its neuroprotective properties against β-amyloid-induced toxicity, making it a potential candidate for Alzheimer’s disease research . In medicine, it is explored for its potential therapeutic effects and its ability to interact with specific molecular targets .

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone involves its interaction with molecular targets and pathways in the body. It has been shown to exert neuroprotective effects by reversing β-amyloid-induced ATP depletion on neuronal cells, suggesting a mitochondrial site of action . This compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (4-Ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone include other piperazine derivatives such as (4-Methyl-piperazin-1-yl)-ethyl-phenylamine and (4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the methylsulfanyl group. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-3-15-8-10-16(11-9-15)14(17)12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRXRSDHWOUKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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